2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]aceticaciddihydrochloride
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Overview
Description
2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. Triazoles are known for their versatile chemical properties and potential biological activities, making them significant in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride typically involves the construction of the triazole ring followed by the formation of the azetidine ring. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be synthesized via a cycloaddition reaction between azides and alkynes, often catalyzed by copper(I) salts . The azetidine ring can be formed through nucleophilic substitution reactions involving azetidine precursors .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes that offer advantages such as improved reaction control, higher yields, and reduced environmental impact. These methods often employ metal-free catalysts and environmentally benign solvents to ensure sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. This interaction can inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring but differ in the arrangement of nitrogen atoms and substituents.
Azetidine derivatives: Compounds containing the azetidine ring but lacking the triazole moiety.
Other triazole-based compounds: Various triazole derivatives with different functional groups and biological activities.
Uniqueness
2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride is unique due to its combination of the triazole and azetidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-(1,2,4-triazol-1-yl)azetidin-3-yl]acetic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2.2ClH/c12-6(13)1-7(2-8-3-7)11-5-9-4-10-11;;/h4-5,8H,1-3H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIRXYKEJZAXHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CC(=O)O)N2C=NC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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